16-Mercaptopalmitic acid

Descripción

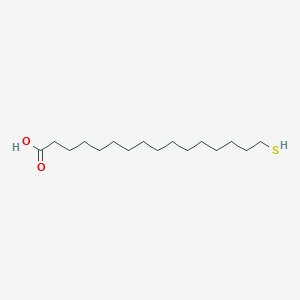

Structure

3D Structure

Propiedades

IUPAC Name |

16-sulfanylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOAASCWQMFJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393287 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69839-68-5 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Sulfanylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Thiol-Gold Interface: An In-depth Technical Guide to 16-Mercaptopalmitic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions and characterization of self-assembled monolayers (SAMs) formed by 16-Mercaptopalmitic acid (16-MPA) on gold surfaces. Understanding the nuances of the thiol-gold bond and the resulting monolayer structure is critical for a wide range of applications, including biosensing, drug delivery, and the development of advanced biomaterials.

The Core Interaction: Thiol and Gold

The spontaneous formation of a highly ordered monolayer of 16-MPA on a gold surface is primarily driven by the strong, specific interaction between the sulfur atom of the thiol group (-SH) and the gold substrate. This process, known as chemisorption, results in the formation of a stable gold-thiolate bond (Au-S). The widely accepted mechanism involves the oxidative addition of the thiol's S-H bond to the gold surface, followed by the reductive elimination of a hydrogen atom. The energy of this Au-S bond is significant, on the order of 160-190 kJ/mol, providing the thermodynamic driving force for the self-assembly process.

The self-assembly from solution is a multi-step process. Initially, 16-MPA molecules adsorb onto the gold surface in a disordered, "lying-down" phase. As the surface coverage increases, lateral van der Waals interactions between the long palmitic acid chains and intermolecular hydrogen bonding between the terminal carboxylic acid groups induce a phase transition. This results in a densely packed, quasi-crystalline monolayer with the alkyl chains tilted at a characteristic angle with respect to the surface normal to maximize these stabilizing interactions.

Quantitative Characterization of 16-MPA SAMs

Precise characterization of the 16-MPA SAM is essential for ensuring reproducibility and functionality in any application. The following tables summarize key quantitative parameters for 16-MPA and similar long-chain alkanethiol SAMs on gold, derived from various analytical techniques.

Table 1: Spectroscopic and Structural Data

| Parameter | Technique | Typical Value for 16-MPA or Similar Alkanethiols | Reference(s) |

| S 2p Binding Energy (Thiolate) | XPS | ~162 eV | [1][2] |

| C=O Stretching Frequency | FTIR | ~1700-1740 cm⁻¹ | [3] |

| CH₂ Asymmetric Stretching | FTIR | ~2918-2925 cm⁻¹ | [3] |

| CH₂ Symmetric Stretching | FTIR | ~2850-2855 cm⁻¹ | [3] |

Note: Specific values can vary slightly depending on the substrate preparation, solution conditions, and measurement parameters.

Table 2: Physical and Surface Properties

| Parameter | Technique | Typical Value for 16-MPA or Similar Alkanethiols | Reference(s) |

| Ellipsometric Thickness | Ellipsometry | ~18-22 Å (for C16 chain length) | [4] |

| Water Contact Angle | Goniometry | < 20° (hydrophilic due to -COOH) | [5][6] |

| Surface Coverage Density | ICP-MS/XPS | ~4.3-6.3 molecules/nm² | [7][8] |

Note: The water contact angle for a pristine carboxylic acid-terminated SAM is low, indicating a hydrophilic surface. This value can change significantly with pH due to the protonation/deprotonation of the carboxylic acid groups.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for the successful formation and characterization of high-quality 16-MPA SAMs.

Formation of 16-MPA SAM on Gold

-

Substrate Preparation:

-

Deposit a thin adhesion layer of chromium or titanium (e.g., 5-10 nm) onto a silicon wafer or glass slide using thermal or electron-beam evaporation.

-

Deposit a layer of gold (e.g., 50-200 nm) onto the adhesion layer.

-

Clean the gold substrate immediately before use. Common cleaning methods include rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen, or treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ).

-

-

SAM Formation:

-

Prepare a dilute solution of this compound in a high-purity solvent, typically ethanol. A common concentration is 1 mM.

-

Immerse the cleaned gold substrate into the 16-MPA solution.

-

Allow the self-assembly to proceed for a sufficient duration, typically 18-24 hours at room temperature, to ensure the formation of a well-ordered monolayer.

-

-

Post-Formation Rinsing:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of inert gas, such as nitrogen or argon.

-

Key Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS):

-

Place the SAM-modified gold substrate in the XPS analysis chamber.

-

Acquire a survey spectrum to identify the elemental composition of the surface.

-

Perform high-resolution scans of the S 2p, C 1s, O 1s, and Au 4f regions. The S 2p spectrum is critical for confirming the formation of the gold-thiolate bond, which appears at a binding energy of approximately 162 eV.[1][2]

-

-

Contact Angle Goniometry:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Utilize a reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR) setup for surface analysis.

-

Acquire the infrared spectrum of the SAM. Key vibrational modes to identify include the C=O stretch of the carboxylic acid group and the symmetric and asymmetric CH₂ stretches of the alkyl chain. The positions of the CH₂ stretches can provide information about the conformational order of the monolayer.[3]

-

-

Atomic Force Microscopy (AFM):

-

Image the surface of the SAM in tapping mode or contact mode.

-

AFM can be used to assess the surface morphology, homogeneity, and to identify any defects or pinholes in the monolayer. It can also be used to measure the height of the monolayer by imaging a patterned or scratched area.

-

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and workflows involved in the study of 16-MPA SAMs on gold.

References

- 1. helvia.uco.es [helvia.uco.es]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dataphysics-instruments.com [dataphysics-instruments.com]

- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Carboxylic Acid-Terminated Alkanethiol Self-Assembled Monolayers

Introduction

Carboxylic acid-terminated alkanethiols are bifunctional molecules that form highly ordered, single-molecule-thick films on noble metal surfaces, particularly gold. These self-assembled monolayers (SAMs) are of significant interest in fields ranging from materials science to drug development. The structure consists of three key parts: a sulfur head group that forms a stable, semi-covalent bond with the gold substrate; a hydrocarbon chain (backbone) that provides stability through van der Waals interactions; and a terminal carboxylic acid group that imparts functionality to the surface.[1]

The terminal carboxyl group is particularly valuable as it can be deprotonated to create a negatively charged surface or used as a chemical handle for the covalent immobilization of biomolecules such as proteins and peptides.[2][3] This functionality makes COOH-terminated SAMs essential platforms for studying protein adsorption, cell adhesion, and for developing biosensors and drug delivery systems.[2] The quality, structure, and properties of these monolayers are highly dependent on factors such as the length of the alkyl chain and the specific protocols used for their preparation.[2][4] This guide provides a comprehensive overview of the fundamental studies of these SAMs, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying workflows and relationships.

Synthesis and Self-Assembly on Gold Surfaces

The formation of a high-quality carboxylic acid-terminated SAM is a critical step that dictates the performance of the resulting surface. The process involves the spontaneous organization of alkanethiol molecules from a solution onto a gold substrate.

Standard Experimental Protocol for SAM Preparation

The most common method for preparing alkanethiol SAMs involves the immersion of a clean gold substrate into a dilute ethanolic solution of the desired thiol.[1][5]

Materials:

-

Gold-coated substrates (e.g., thermally evaporated gold on silicon wafers with a chromium adhesion layer).[6]

-

Carboxylic acid-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid, 16-mercaptohexadecanoic acid).

-

Anhydrous ethanol (B145695).[6]

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ / 30% H₂O₂) - EXTREME CAUTION IS REQUIRED.

-

Ultrapure water (18 MΩ·cm).[6]

-

Nitrogen gas for drying.

Procedure:

-

Substrate Cleaning: Immerse the gold-coated slides in piranha solution for 30 seconds to 1 minute to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinsing: Thoroughly rinse the cleaned substrates with copious amounts of ultrapure water, followed by a final rinse with ethanol.[6]

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Thiol Solution Preparation: Prepare a 1 mM solution of the carboxylic acid-terminated alkanethiol in anhydrous ethanol.

-

Immersion and Self-Assembly: Immerse the clean, dry gold substrates into the thiol solution. The vials should be sealed or backfilled with nitrogen to minimize oxidation. Allow the self-assembly process to proceed for approximately 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1][5]

-

Final Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed (physisorbed) molecules.[5]

-

Final Drying: Dry the functionalized substrates again under a stream of nitrogen gas. The samples are now ready for characterization or further use.

Improved Protocol for High-Quality COOH-SAMs

The quality of COOH-terminated SAMs can be harder to control compared to methyl- or hydroxyl-terminated SAMs, sometimes resulting in disordered layers or the presence of unbound molecules.[2] An improved method has been developed to disrupt the formation of inter-plane hydrogen bonds that can lead to such defects.[2][7]

Procedure Modification:

-

During SAM Formation: Add a small amount of trifluoroacetic acid (CF₃COOH) to the 1 mM ethanolic alkanethiol solution.[2]

-

Specialized Rinsing Step: After the ~24-hour immersion, rinse the freshly formed SAMs with an ethanolic solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH).[2][7] This is followed by the standard extensive rinse with pure ethanol.

This acid/base treatment helps to break up hydrogen-bonded multilayers, resulting in SAMs with better surface chemical composition, lower roughness, and more consistent wettability.[2]

Surface Characterization Techniques and Protocols

A multi-technique approach is essential for a thorough characterization of SAMs. Each technique provides unique information about the monolayer's chemical composition, thickness, molecular ordering, and surface properties.[4][8]

X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS analyzes the elemental composition and chemical states of the surface. X-rays irradiate the sample, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. For SAMs, XPS is used to confirm the presence of Carbon, Oxygen, and Sulfur and to quantify the amount of material on the surface relative to the gold substrate signal (e.g., C/Au or S/Au atomic ratio).[8][9]

-

Protocol: Samples are loaded into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) illuminates the sample. A hemispherical analyzer detects the emitted photoelectrons. Both survey scans (to identify all elements present) and high-resolution scans of specific elements (C 1s, O 1s, S 2p, Au 4f) are acquired. The S 2p spectrum is crucial for confirming the covalent bonding of the thiol to the gold, which is indicated by the S 2p₃/₂ peak at a binding energy of ~162 eV.[2]

Fourier Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR, often in Infrared Reflection Absorption Spectroscopy (IRAS) or Attenuated Total Reflectance (ATR) mode, provides information about the molecular orientation and conformational order (crystallinity) of the alkyl chains.[8][10] The position of the asymmetric methylene (B1212753) stretching vibration (νₐ(CH₂)) is particularly sensitive to the packing density. Frequencies near 2918 cm⁻¹ indicate a highly ordered, all-trans (crystalline-like) chain configuration, while higher frequencies (2924-2928 cm⁻¹) suggest a disordered, liquid-like state with many gauche defects.[10]

-

Protocol (FTIR-ATR): The SAM-coated gold substrate is brought into firm contact with an ATR crystal (e.g., ZnSe or Germanium). An infrared beam is passed through the crystal at an angle greater than the critical angle, creating an evanescent wave that penetrates a short distance into the SAM. The absorption of this wave at specific vibrational frequencies is measured.

Spectroscopic Ellipsometry

-

Principle: Ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants. It measures the change in polarization of light upon reflection from a surface. By modeling the surface as a layered system (e.g., Silicon/Gold/SAM/Air), the thickness of the SAM layer can be calculated with angstrom-level precision.[11][12]

-

Protocol: A polarized light beam is directed at the sample at a known angle of incidence. The polarization of the reflected light is analyzed by a detector. The ellipsometric angles, Psi (Ψ) and Delta (Δ), are measured over a range of wavelengths. These data are then fit to an optical model of the surface to extract the film thickness, assuming a refractive index for the organic layer (typically ~1.45-1.50).[11][13]

Contact Angle Goniometry

-

Principle: This technique measures the contact angle of a liquid droplet on the surface, which provides information about the surface's wettability and free energy. For COOH-terminated SAMs, the surface is expected to be hydrophilic, resulting in a low contact angle with water. The exact angle can be influenced by the packing density, roughness, and the protonation state of the acid groups.[2][14]

-

Protocol: A microsyringe is used to place a small droplet (e.g., 1-2 µL) of a probe liquid (typically ultrapure water) onto the SAM surface. A goniometer with a camera captures the profile of the droplet, and software is used to calculate the angle formed at the solid-liquid-vapor interface.[14]

Atomic Force Microscopy (AFM)

-

Principle: AFM provides topographical images of the surface at the nanometer scale. A sharp tip attached to a cantilever is scanned across the surface. The deflection of the cantilever is monitored by a laser, generating a 3D map of the surface features. It is used to assess the smoothness, homogeneity, and presence of defects in the monolayer.[2][15]

-

Protocol: The SAM-coated substrate is mounted on the AFM stage. The instrument is typically operated in tapping mode or contact mode. The tip is brought into contact with or oscillated near the surface, and the feedback loop maintains a constant force or amplitude as the tip scans line by line across a defined area.

Quantitative Data Summary

The properties of carboxylic acid-terminated alkanethiol SAMs are strongly correlated with the length of the alkyl chain. Longer chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions.[4]

XPS and FTIR Analysis vs. Chain Length

Studies comparing different chain lengths (C6 to C16) of COOH-terminated SAMs on both flat gold and gold nanoparticles (AuNPs) show clear trends.[4][8] As the chain length increases, the XPS C/Au atomic ratio and the apparent SAM thickness increase due to the greater number of carbon atoms and increased attenuation of the signal from the underlying gold substrate.[4][10] FTIR analysis shows that the CH₂ stretching frequencies decrease with increasing chain length on flat gold, indicating a transition towards a more crystalline, ordered structure.[8][10]

Table 1: Characterization of COOH-SAMs with Varying Chain Length on Flat Gold

| Alkanethiol | Chain Length | XPS C/Au Atomic Ratio | Apparent SAM Thickness (Å) from XPS | νₐ(CH₂) Frequency (cm⁻¹) |

|---|---|---|---|---|

| HS-(CH₂)₅-COOH | C6 | Data increases with chain length | Data increases with chain length | Higher (more disordered) |

| HS-(CH₂)₇-COOH | C8 | ↑ | ↑ | ↓ |

| HS-(CH₂)₁₀-COOH | 11-MUA (C11) | ↑ | ↑ | ↓ |

| HS-(CH₂)₁₅-COOH | 16-MHDA (C16) | Highest value | Highest value | Lowest (more ordered) |

(General trends compiled from references[4][8][10]. Specific values vary with instrument calibration.)

Ellipsometry and Contact Angle Data

Ellipsometric thickness measurements provide a direct measure of the monolayer height. The measured thickness is consistent with molecules adopting a tilted, all-trans conformation. Water contact angle measurements confirm the hydrophilic nature of the terminal carboxyl groups, though values can vary depending on preparation conditions and surface roughness.[14][16]

Table 2: Thickness and Wettability of Common COOH-Terminated SAMs

| Alkanethiol | Abbreviation | Theoretical Length (Å)¹ | Ellipsometric Thickness (Å) | Water Contact Angle (θ) |

|---|---|---|---|---|

| 11-Mercaptoundecanoic Acid | 11-MUA | ~17 | 12 - 15[16] | < 15°[14] |

| 16-Mercaptohexadecanoic Acid | 16-MHDA | ~24 | 18 - 21[16][17] | < 15°[14] |

¹ Estimated for a fully extended all-trans chain.

It has been demonstrated that ordered and compact carboxylic acid-terminated SAMs can be achieved without special treatments like adding acid to the solution, yielding reproducible thickness and low contact angles.[14][16]

Conclusion

Carboxylic acid-terminated alkanethiols provide a robust and versatile platform for surface functionalization. By understanding the fundamental principles of their self-assembly and the relationships between molecular structure and monolayer properties, researchers can precisely engineer surfaces for a wide array of applications. The successful creation of these surfaces relies on meticulous experimental protocols for both SAM formation and characterization. The use of a multi-technique characterization approach, combining methods like XPS, FTIR, ellipsometry, and AFM, is crucial for validating the quality and properties of the monolayer, ensuring reproducibility and reliability for advanced applications in biosensing, biomaterials, and drug development.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lee.chem.uh.edu [lee.chem.uh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Investigation of Local Hydration Structures of Alkanethiol Self-Assembled Monolayers with Different Molecular Structures by FM-AFM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Situ Dynamic Spectroscopic Ellipsometry Characterization of Cu-Ligated Mercaptoalkanoic Acid “Molecular” Ruler Multilayers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 16-Mercaptopalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 16-Mercaptopalmitic acid. Due to the limited availability of direct solubility data for this compound, this document utilizes solubility data for palmitic acid (hexadecanoic acid) as a close structural analogue. The presence of a terminal thiol group in this compound may lead to slight differences in polarity and intermolecular interactions compared to palmitic acid, potentially affecting its solubility. However, the data presented for palmitic acid offers a robust estimation for researchers and scientists working with this long-chain mercaptoalkanoic acid.

Core Focus: Solubility Profile

Long-chain fatty acids, such as palmitic acid, are characterized by their dual nature, possessing a long, nonpolar hydrocarbon tail and a polar carboxylic acid head. This structure dictates their solubility, making them generally soluble in organic solvents and poorly soluble in aqueous solutions.

Quantitative Solubility Data of Palmitic Acid

The following table summarizes the quantitative solubility data of palmitic acid in various common laboratory solvents. This data is compiled from multiple sources and presented to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ~0.00072 g / 100 g[1] |

| 30 | ~0.00083 g / 100 g[1] | |

| 45 | ~0.001 g / 100 g[1] | |

| 60 | ~0.0012 g / 100 g[1] | |

| Ethanol (absolute) | 10 | 3.5 g / 100 g[1] |

| 20 | 9.2 g / 100 mL[2] or 11.65 g / 100 g[1] | |

| 40 | 31.9 g / 100 mL[2] or 41.4 g / 100 g[1] | |

| Room Temperature | ~30 mg/mL[3][4] | |

| Methanol (B129727) | 0 | 0.73 g / 100 g[1] |

| 21 | 5.37 g / 100 g[1] | |

| Room Temperature | Palmitic acid is more soluble in methanol than stearic acid.[5][6] | |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20 mg/mL[3] or 100 mg/mL (with sonication)[7] |

| 25 | 91 g / 100 g[1] | |

| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL[3] |

| Acetone | 20 | 5.38 g / 100 g[1] |

| Chloroform | 20 | 15.1 g / 100 g[1] |

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for determining the solubility of a long-chain fatty acid like this compound in various solvents. This protocol synthesizes several established techniques.

Objective:

To quantitatively determine the solubility of a long-chain fatty acid in a specific solvent at a given temperature.

Materials:

-

Long-chain fatty acid (e.g., this compound)

-

Selected solvents (e.g., ethanol, methanol, DMSO, etc.)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (optional, for UV-Vis or other spectroscopic methods)

-

HPLC system (optional, for chromatographic analysis)

-

Filtration apparatus (e.g., syringe filters)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the long-chain fatty acid to a known volume or mass of the solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

For colloidal suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe or pipette. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.

-

For highly accurate results, the supernatant can be filtered through a syringe filter that is compatible with the solvent.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Dispense the collected supernatant into a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved fatty acid can be calculated by subtracting the initial weight of the container.

-

Solubility can then be expressed in terms of g/100 mL or g/100 g of solvent.

-

-

Spectroscopic Method (if applicable):

-

If the fatty acid has a suitable chromophore, a calibration curve can be generated by preparing a series of standard solutions of known concentrations.

-

The absorbance of the saturated solution (after appropriate dilution) can then be measured, and the concentration can be determined from the calibration curve.

-

-

Chromatographic Method (e.g., HPLC):

-

Similar to the spectroscopic method, a calibration curve is first established using standard solutions.

-

The saturated solution is then injected into the HPLC system, and the peak area is used to determine the concentration of the fatty acid.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a long-chain fatty acid.

Caption: Experimental workflow for determining fatty acid solubility.

References

- 1. palmitic acid [chemister.ru]

- 2. Palmitic acid - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 棕榈酸 natural, 98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Palmitic acid | Cetylic acid | saturated fatty acid | TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis of Long-Chain Functionalized Alkanethiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain functionalized alkanethiols are fundamental components in nanoscience and biotechnology, primarily serving as the building blocks for self-assembled monolayers (SAMs) on noble metal surfaces.[1][2][3] The ability to introduce a wide array of functional groups at the terminus of the alkyl chain allows for the precise engineering of surface properties, making these molecules indispensable for applications ranging from biosensing and drug delivery to microfabrication and corrosion inhibition.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing ω-functionalized alkanethiols, detailed experimental protocols, and methods for their purification and characterization.

Introduction to Long-Chain Functionalized Alkanethiols

A long-chain alkanethiol can be structurally divided into three key parts: a sulfur head group that anchors the molecule to a metal surface (commonly gold), a long alkyl chain (typically 10 or more carbons) that provides structural order through van der Waals interactions, and a terminal functional group that dictates the surface chemistry.[1] The spontaneous organization of these molecules on surfaces like gold results in highly ordered, crystalline-like structures known as self-assembled monolayers (SAMs).[1] The versatility of SAMs stems from the ability to tailor their terminal functionality, enabling the creation of surfaces with specific chemical and physical properties.[2][5] For instance, SAMs presenting oligo(ethylene glycol) units are known to resist non-specific protein adsorption, a critical feature for biocompatible materials and biosensors.[4]

Core Synthetic Strategies

The synthesis of functionalized alkanethiols requires careful planning to ensure compatibility between the reactive thiol group and the desired terminal functionality. A generic retrosynthetic approach often involves disconnecting the molecule at the thiol group or the terminal functional group, leading to several strategic pathways.

Introduction and Protection of the Thiol Group

The thiol group is highly nucleophilic and susceptible to oxidation to a disulfide, especially in the presence of air.[6] Therefore, its introduction and protection are critical steps in the synthetic sequence.

-

Thiol Introduction: A common method involves the substitution of a terminal halide on a long-chain alkyl halide with a sulfur-containing nucleophile. Reagents like thiourea (B124793) (followed by hydrolysis) or potassium thioacetate (B1230152) (followed by hydrolysis) are frequently used.

-

Thiol Protection: To prevent unwanted side reactions during subsequent synthetic steps, the thiol group is often protected.[6][7] The choice of protecting group is crucial and depends on the overall synthetic plan and the stability of other functional groups present in the molecule.[7] Common protecting groups include:

-

Thioesters (e.g., Acetyl): Stable to many reaction conditions and can be cleaved by basic hydrolysis.

-

Thioethers (e.g., Trityl, Benzyl): Offer varying degrees of stability. Trityl groups are acid-labile, while benzyl (B1604629) groups often require harsher cleavage conditions.[6]

-

Disulfides: The disulfide bond itself can serve as a protecting group. The thiol is liberated just before use via reduction with agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8]

-

A generalized workflow for the synthesis of a functionalized alkanethiol is presented below.

Caption: General workflow for alkanethiol synthesis.

Solid-Phase Synthesis

Solid-phase synthesis offers a highly efficient route to a diverse range of functionalized alkanethiols, minimizing the need for intermediate purification steps.[4][5] In a typical approach, a resin is modified to include a linker with a protected thiol group.[5] The desired long-chain and functional group are then built upon this solid support. Cleavage from the resin at the end of the synthesis liberates the final product. This methodology is particularly powerful for creating libraries of compounds for screening purposes.[4][9]

Synthesis via Unsymmetrical Disulfides

An alternative strategy involves the formation of an unsymmetrical disulfide, which is then reduced in the final step to yield the desired thiol.[10][11] This approach can be advantageous when direct thiol synthesis is problematic. The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with an activated thiol derivative, such as a thiosulfonate or a sulfenyl halide.[10][12] This method tolerates a wide variety of functional groups and often proceeds in high yields.[10]

Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a powerful tool for the functionalization of alkanethiols.[13][14] This reaction involves the radical-mediated addition of a thiol across a double bond (an "ene").[13] It is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for the final-step modification of a long-chain alkanethiol that already possesses a terminal alkene group.[13][15]

Experimental Protocols

Protocol: Synthesis of 11-Mercaptoundecanoic Acid (MUA)

This protocol describes the synthesis of MUA from 11-bromoundecanoic acid via a thioacetate intermediate.

Step 1: Synthesis of S-(10-carboxydecyl) ethanethioate

-

Dissolve 11-bromoundecanoic acid (5.0 g, 18.8 mmol) in 100 mL of ethanol (B145695).

-

Add potassium thioacetate (2.58 g, 22.6 mmol) to the solution.

-

Reflux the mixture for 6 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the thioacetate intermediate as a white solid.

Step 2: Hydrolysis to 11-Mercaptoundecanoic Acid

-

Dissolve the thioacetate intermediate from Step 1 in 100 mL of ethanol.

-

Add 20 mL of a 2M aqueous solution of hydrochloric acid.

-

Reflux the mixture for 4 hours under a nitrogen atmosphere.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with three 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude MUA.

-

Purify the product by recrystallization from hexane (B92381) to obtain pure 11-mercaptoundecanoic acid.

Protocol: Solid-Phase Synthesis of a Peptide-Terminated Alkanethiol

This protocol outlines a general procedure for synthesizing an alkanethiol functionalized with a peptide (e.g., RGD) on a solid support.[4][5]

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin and attach an appropriate amino-functionalized oligo(ethylene glycol) linker.

-

Alkanethiol Attachment: Couple a long-chain ω-amino alkanethiol (with the thiol group protected as a disulfide) to the linker on the resin.

-

Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence (e.g., Arg-Gly-Asp) onto the terminal amino group of the alkanethiol.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triethylsilane) to release the fully assembled, thiol-protected molecule from the solid support.

-

Purification: Purify the cleaved product using reverse-phase HPLC.

-

Thiol Liberation: Reduce the disulfide bond using DTT to yield the final peptide-terminated alkanethiol.

Data Presentation: Synthesis and Characterization Summary

The following tables summarize typical yields and key characterization data for representative long-chain functionalized alkanethiols.

| Compound Name | Starting Material | Synthetic Method | Yield (%) | Purity (%) | Reference |

| 11-Mercaptoundecanol (MUDO) | 11-Bromo-1-undecanol | Thioacetate | ~85 | >98 | N/A |

| 16-Mercaptohexadecanoic Acid (MHDA) | 16-Bromohexadecanoic acid | Thiourea | ~80 | >97 | N/A |

| Peptide-OEG-Alkanethiol | 2-Chlorotrityl chloride resin | Solid-Phase | ~70 | >95 (HPLC) | [4] |

| Unsymmetrical Disulfide | Thiol + Sulfenyl Bromide | S-S Coupling | 90-100 | >99 | [10] |

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Mass Spec (m/z) |

| 11-Mercaptoundecanol | 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.2-1.6 (m, 18H, -CH₂-), 1.33 (t, 1H, -SH) | 63.1 (-CH₂OH), 34.1, 29.5, 29.4, 29.1, 28.4, 25.7, 24.7 (-CH₂-) | [M+H]⁺: 205.16 |

| 16-Mercaptohexadecanoic Acid | 2.51 (q, 2H, -CH₂SH), 2.35 (t, 2H, -CH₂COOH), 1.2-1.7 (m, 26H, -CH₂-), 1.33 (t, 1H, -SH) | 180.4 (-COOH), 34.1, 34.0, 29.6, 29.4, 29.1, 28.3, 24.9, 24.7 (-CH₂-) | [M-H]⁻: 301.22 |

Purification and Characterization Techniques

Ensuring the high purity of alkanethiols is critical for the formation of well-ordered SAMs.[1][16]

-

Purification:

-

Column Chromatography: Silica gel chromatography is effective for separating the desired product from nonpolar impurities and starting materials.

-

Recrystallization: A powerful technique for purifying solid alkanethiols.

-

Covalent Chromatography: Thiopropyl resins can be used to selectively capture thiol-containing molecules, which are then eluted using a reducing agent.[17]

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the chemical structure of the synthesized molecule.[18][19][20][21] Key signals to identify include the triplet of the proton on the thiol group (~1.3 ppm), the quartet of the methylene (B1212753) group adjacent to the sulfur (~2.5 ppm), and signals corresponding to the terminal functional group.[20][21]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.[22][23]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the S-H stretch (a weak band around 2550 cm⁻¹), C=O stretch in carboxylic acids or esters, and O-H stretch in alcohols.

-

Application in Surface Modification for Biosensing

Functionalized alkanethiols are extensively used to create tailored surfaces for biosensing applications. For example, a mixed SAM can be created using a short, inert alkanethiol (like mercaptohexanol) and a longer, functionalized alkanethiol that can capture a specific biomolecule.

Caption: Workflow for biosensor surface preparation.

Conclusion

The synthesis of long-chain functionalized alkanethiols is a mature yet continually evolving field. The strategic selection of synthetic routes, appropriate protecting groups, and robust purification methods are paramount to obtaining high-purity materials. The methodologies outlined in this guide, from classic solution-phase synthesis to modern solid-phase and click-chemistry approaches, provide researchers with a powerful toolkit for creating the diverse molecular architectures required to advance fields such as drug development, diagnostics, and materials science.

References

- 1. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. What is Protection of Thiol Groups | lookchem [lookchem.com]

- 8. Thiol modifiers in oligonucleotide synthesis [biosyn.com]

- 9. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 19. "Establishing the Relative Composition of Functionalized Thiols in Mixe" by Matthias Carroll [digitalcommons.cwu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 16-Mercaptopalmitic Acid Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of self-assembled monolayers (SAMs) of 16-Mercaptopalmitic acid on gold surfaces. Such carboxyl-terminated SAMs are instrumental in the development of biosensors, platforms for studying cell adhesion, and in drug delivery systems, where the terminal carboxylic acid groups can be functionalized for the immobilization of biomolecules.

Overview of this compound SAMs

Self-assembled monolayers of this compound (16-MPA) on gold substrates form a well-ordered and densely packed layer. The thiol group at one end of the 16-carbon alkyl chain chemisorbs onto the gold surface, while the carboxylic acid terminal group is exposed, rendering the surface hydrophilic and available for further chemical modification. The long alkyl chain contributes to a highly organized and robust monolayer.

Quantitative Data Summary

The following tables summarize key parameters and expected characterization data for 16-MPA SAMs on gold, based on literature values for similar long-chain alkanethiols.

| Parameter | Value | Notes |

| Thiol Concentration | 1–5 mM | A 1 mM solution is commonly used and is sufficient for forming a densely packed monolayer.[1] |

| Solvent | 200 proof Ethanol (B145695) | High-purity ethanol is crucial to avoid contaminants that could disrupt monolayer formation.[2] |

| Incubation Time | 24–48 hours | While initial monolayer formation is rapid, longer incubation times are recommended to achieve a highly ordered and well-packed structure.[2][3] |

| pH of Thiol Solution | ~2 | Acidification of the solution with a few drops of concentrated HCl is necessary to protonate the carboxylic acid groups and facilitate monolayer formation.[2][3] |

| Post-Assembly Rinsing | Ethanol, followed by ultrapure water | Thorough rinsing is essential to remove non-specifically adsorbed molecules. |

| Drying | Gentle stream of high-purity Nitrogen | Avoids contamination and damage to the monolayer.[2][3] |

| Characterization Technique | Expected Results for 16-MPA SAM on Gold |

| Water Contact Angle | Low, indicative of a hydrophilic surface due to the exposed carboxylic acid groups. |

| Monolayer Thickness (by XPS) | Consistent with fully extended alkyl chains, demonstrating a compact and well-ordered monolayer. |

| Electrochemical Properties | The monolayer should exhibit a highly blocking character in electrochemical measurements like cyclic voltammetry and impedance spectroscopy. |

Experimental Protocols

A clean environment is paramount for the formation of high-quality SAMs. It is advisable to work in a fume hood and avoid areas where silanes or PDMS have been used, as these can easily contaminate gold surfaces.[2]

Materials and Reagents

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound (HS(CH₂)₁₅COOH)

-

200 proof Ethanol (absolute ethanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ultrapure water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glass vials with sealable caps

-

Tweezers for substrate handling

Substrate Preparation

-

Clean the gold substrates by sonicating them in absolute ethanol for 5-10 minutes.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

For optimal results, substrates can be further cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

Immediately before use, the gold substrates can be treated with UV-Ozone for 15-20 minutes to remove any organic contaminants.

Preparation of this compound Solution

-

Prepare a 1 mM solution of this compound in absolute ethanol. To do this, dissolve the appropriate mass of this compound in the required volume of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[3]

-

Acidify the solution by adding a few drops of concentrated HCl to reach a pH of approximately 2.[2][3] This can be checked with pH paper.

Self-Assembly Process

-

Place the clean, dry gold substrates in individual glass vials.

-

Pour the prepared 1 mM this compound solution into each vial, ensuring the substrates are fully submerged.

-

Minimize the headspace above the solution and backfill the vials with nitrogen gas to reduce oxidation.[2][3]

-

Seal the vials tightly and let them stand at room temperature for 24-48 hours to allow for the self-assembly of a well-ordered monolayer.[2][3]

Post-Assembly Rinsing and Drying

-

After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with a stream of absolute ethanol for 10-15 seconds to remove any physisorbed molecules.[2]

-

Subsequently, rinse the substrates with ultrapure water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.[2][3]

-

Store the functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere in a desiccator, until further use.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the formation and functionalization of a this compound self-assembled monolayer.

Caption: Experimental workflow for 16-MPA SAM formation.

Caption: Logical relationship of 16-MPA self-assembly on gold.

References

- 1. researchgate.net [researchgate.net]

- 2. Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Protein Immobilization using 16-Mercaptopalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 16-Mercaptopalmitic acid (16-MPA) for the covalent immobilization of proteins onto gold surfaces. This technique is widely applicable in the development of biosensors, protein microarrays, and various platforms for studying protein-ligand interactions in drug discovery.

Introduction

This compound (16-MPA) is a long-chain alkanethiol that readily forms a dense, well-ordered self-assembled monolayer (SAM) on gold surfaces. The terminal carboxylic acid group of the 16-MPA molecule provides a convenient anchor point for the covalent attachment of proteins. This is typically achieved through a two-step process involving the activation of the carboxyl groups with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS-ester is a stable intermediate that readily reacts with primary amine groups (e.g., the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond. This method allows for controlled and robust immobilization of proteins, preserving their biological activity.

Key Applications

-

Biosensor Development: Immobilization of antibodies, enzymes, or other recognition proteins onto gold electrodes or sensor chips for the detection of specific analytes.

-

Protein Microarrays: Creation of high-density arrays of different proteins for high-throughput screening of protein-protein or protein-small molecule interactions.

-

Drug Discovery: Studying the binding kinetics and affinity of drug candidates to immobilized target proteins using techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

-

Biocompatible Coatings: Modifying the surface of medical implants and devices to improve their biocompatibility and reduce non-specific protein adsorption.

Quantitative Data Summary

The efficiency of protein immobilization and the resulting surface characteristics can be quantified using various surface-sensitive techniques. The following tables summarize representative quantitative data for proteins immobilized on carboxyl-terminated self-assembled monolayers, including those similar to 16-MPA.

Table 1: Quantitative Analysis of Protein Immobilization on Carboxyl-Terminated SAMs using QCM-D

| Protein | Surface | Adsorbed Mass (ng/cm²) | Layer Thickness (nm) | Reference |

| Fibronectin | COOH-terminated SAM | 137.6 | ~5-7 | [1] |

| Bovine Serum Albumin (BSA) | Mercaptoundecanoic Acid | ~250 | ~3-4 | [2] |

| γ-globulin | 12-mercaptododecanoic acid | ~350 | ~5-6 | [3] |

| Fibrinogen | COOH-terminated SAM | ~400-600 | ~6-8 | [1] |

Table 2: Kinetic and Affinity Constants for Protein Interactions on Functionalized Surfaces using SPR

| Ligand-Analyte Pair | Surface | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| anti-IgG - IgG | Carboxylated | 1.9 x 10⁵ | 1.1 x 10⁻² | 5.8 x 10⁻⁸ |

| Carbonic Anhydrase - Inhibitor | Carboxylated | 2.3 x 10⁵ | 1.2 x 10⁻³ | 5.2 x 10⁻⁹ |

| Biotinylated Ligand - Streptavidin | Carboxylated | > 10⁷ | < 10⁻⁴ | < 10⁻¹¹ |

Note: The values presented are indicative and can vary significantly depending on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the key experimental procedures involved in protein immobilization using 16-MPA.

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

Materials:

-

Gold-coated substrate (e.g., sensor chip, glass slide, or silicon wafer)

-

This compound (16-MPA)

-

Anhydrous ethanol (B145695)

-

Deionized (DI) water

-

Nitrogen gas

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Clean glass vials with caps

Procedure:

-

Gold Substrate Cleaning:

-

Immerse the gold substrate in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrate with copious amounts of DI water.

-

Rinse the substrate with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Preparation of 16-MPA Solution:

-

Prepare a 1-5 mM solution of 16-MPA in anhydrous ethanol. For example, to make a 1 mM solution, dissolve 2.88 mg of 16-MPA (M.W. 288.48 g/mol ) in 10 mL of anhydrous ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrate in a clean glass vial.

-

Completely immerse the substrate in the 16-MPA solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Incubate at room temperature for at least 18-24 hours to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the 16-MPA solution.

-

Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The 16-MPA functionalized surface is now ready for protein immobilization.

-

Protocol 2: Covalent Immobilization of Protein via EDC-NHS Chemistry

Materials:

-

16-MPA functionalized gold substrate

-

Protein to be immobilized (in a suitable buffer, e.g., MES or PBS)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching/Blocking Solution: 1 M ethanolamine-HCl, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

-

Preparation of Reagents:

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. Recommended concentrations are 0.4 M EDC and 0.1 M NHS.

-

-

Activation of the Carboxyl Groups:

-

Immerse the 16-MPA functionalized substrate in Activation Buffer.

-

Add the EDC/NHS solution to the buffer to achieve a final concentration of approximately 2 mM EDC and 5 mM NHS.

-

Incubate for 15-30 minutes at room temperature with gentle agitation. This step converts the surface carboxyl groups into reactive NHS-esters.

-

-

Rinsing:

-

Briefly rinse the activated substrate with Activation Buffer to remove excess EDC and NHS.

-

-

Protein Coupling:

-

Immediately immerse the activated substrate in a solution of the protein in Coupling Buffer. The optimal protein concentration will depend on the specific protein and should be determined empirically (a starting concentration of 0.1-1 mg/mL is common).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Blocking:

-

Remove the substrate from the protein solution.

-

Immerse the substrate in the Quenching/Blocking Solution for 10-15 minutes at room temperature. This step deactivates any remaining NHS-esters and blocks the surface to reduce non-specific binding in subsequent assays.

-

-

Final Washing:

-

Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound protein.

-

Rinse with DI water and dry under a gentle stream of nitrogen gas.

-

The protein-immobilized surface is now ready for use.

-

Visualizations

Experimental Workflows

Signaling Pathway Analogy: The Immobilization Cascade

References

- 1. Mechanistic insights into the adsorption and bioactivity of fibronectin on surfaces with varying chemistries by a combination of experimental strategies and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. A Fast and Reliable Method Based on QCM-D Instrumentation for the Screening of Nanoparticle/Blood Protein Interactions [mdpi.com]

Formation of 16-Mercaptopalmitic Acid Self-Assembled Monolayers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the formation of high-quality Self-Assembled Monolayers (SAMs) using 16-Mercaptopalmitic acid (16-MPA) on gold substrates. This protocol is designed to be a valuable resource for researchers in surface science, nanotechnology, and drug development, enabling the creation of well-defined, functionalized surfaces for a variety of applications, including biosensing, drug delivery, and biocompatibility studies.

Introduction

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate surface.[1] this compound is a long-chain alkanethiol that forms a robust and densely packed monolayer on gold surfaces. The formation process is driven by the strong affinity of the sulfur headgroup to the gold substrate, resulting in a stable, semi-covalent bond.[2] The terminal carboxylic acid group provides a versatile functional handle for the subsequent immobilization of biomolecules, such as proteins and peptides, making 16-MPA SAMs particularly useful in the development of biosensors and other biomedical devices.[3]

Experimental Protocol

A clean environment is crucial for the preparation of high-quality SAMs, as even minor contaminants can adversely affect the quality of the monolayer. It is recommended to work in a cleanroom or a fume hood, and to avoid areas where silanes or iodine have been used.

Materials and Equipment

Reagents:

-

This compound (16-MPA)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

200-proof ethanol (B145695)

-

Concentrated Hydrochloric Acid (HCl) (for pH adjustment)[4]

-

Deionized (DI) water

-

Dry nitrogen gas

Equipment:

-

Analytical balance

-

Sonicator

-

Calibrated micropipettes

-

Glass or polypropylene (B1209903) containers (e.g., scintillation vials or test tubes)

-

Tweezers for sample handling

-

Petri dishes for sample storage

-

Parafilm® sealing tape

-

Contact angle goniometer

-

Ellipsometer

Substrate Preparation

The cleanliness of the gold substrate is paramount for the formation of a well-ordered SAM.[5]

-

Cleaning: Clean the gold substrates by sonicating them in a sequence of deionized water, acetone, and finally isopropanol, for 5 minutes each.[1]

-

Drying: Dry the substrates under a stream of dry nitrogen gas.[1]

-

Optional Plasma Cleaning: For an even cleaner surface, expose the substrates to an oxygen plasma for 5 minutes.

Solution Preparation

-

Concentration: Prepare a 1 mM solution of 16-MPA in absolute ethanol.[1] For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of 16-MPA in 10 mL of ethanol.

-

pH Adjustment: For carboxylic acid-terminated thiols like 16-MPA, it is crucial to adjust the pH of the solution to approximately 2. This is achieved by adding a few drops of concentrated HCl.[4] This protonates the carboxylic acid groups, preventing their deprotonation and subsequent repulsion, which would hinder the formation of a densely packed monolayer.

-

Sonication: Sonicate the prepared solution for 5-10 minutes to ensure the complete dissolution of the 16-MPA.[4]

SAM Formation

-

Immersion: Place the cleaned gold substrates in a clean glass container and immerse them in the 1 mM 16-MPA solution.[1] It is advisable to use individual containers for each substrate to prevent cross-contamination.

-

Inert Atmosphere: To minimize oxidation, purge the container with an inert gas like dry nitrogen before sealing it tightly with a cap and Parafilm®.[1]

-

Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.[1] Longer immersion times generally lead to better monolayer packing and ordering.

Rinsing and Drying

-

Removal: Carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinsing: Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1] A gentle stream of ethanol for 10-15 seconds is recommended.[4]

-

Drying: Dry the SAM-coated substrates under a stream of dry nitrogen gas.[1]

Storage

Store the prepared SAMs in a clean, dry environment, such as a desiccator or a Petri dish backfilled with dry nitrogen, until they are ready for use.[1]

Characterization of 16-MPA SAMs

Several techniques can be employed to characterize the quality and properties of the formed 16-MPA SAM.

| Characterization Technique | Parameter Measured | Typical Values for 16-MPA SAM |

| Contact Angle Goniometry | Static Water Contact Angle | 30° - 50° (indicative of a hydrophilic surface due to the carboxylic acid groups) |

| Ellipsometry | Monolayer Thickness | 1.5 nm - 2.5 nm |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of S 2p, C 1s, and O 1s peaks confirming the presence of the thiol, alkyl chain, and carboxylic acid group respectively. |

| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Atomically smooth surface with low root-mean-square (RMS) roughness. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Molecular Structure and Orientation | Presence of characteristic vibrational modes for C-H and C=O stretching. |

Experimental Workflow Diagram

Caption: Workflow for 16-MPA SAM Formation.

Signaling Pathway for Biosensor Application

The carboxylic acid terminus of the 16-MPA SAM provides a versatile platform for the covalent immobilization of biomolecules, such as antibodies or enzymes, for biosensor applications. This is typically achieved through amide bond formation using carbodiimide (B86325) chemistry.

Caption: Biomolecule immobilization pathway.

References

Application Notes and Protocols for 16-Mercaptopalmitic Acid in Drug Delivery System Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 16-Mercaptopalmitic acid (16-MPA) in the development of advanced drug delivery systems. 16-MPA, a long-chain alkanethiol, is a versatile molecule for functionalizing nanoparticle surfaces, particularly gold nanoparticles, to create stable and effective drug carriers.

Introduction to this compound in Drug Delivery

This compound (also known as 16-mercaptohexadecanoic acid) is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by a 16-carbon aliphatic chain. This unique structure makes it an excellent choice for surface modification of nanoparticles in drug delivery applications. The thiol group forms a strong covalent bond with gold and other noble metal surfaces, leading to the formation of a stable self-assembled monolayer (SAM).[1] The terminal carboxylic acid group can then be used for conjugating drugs, targeting ligands, or other biomolecules.[2]

The long hydrocarbon chain of 16-MPA contributes to a densely packed and hydrophobic SAM, which can enhance the stability of the nanoparticle core and influence the release kinetics of encapsulated drugs.

Core Applications and Advantages

The use of 16-MPA in drug delivery systems offers several key advantages:

-

Enhanced Stability: The strong gold-thiol bond provides robust stability to the nanoparticle formulation.[1]

-

Controlled Drug Loading: The carboxylic acid terminus allows for covalent conjugation of drugs, offering control over drug loading and preventing premature release.

-

Versatile Functionalization: The carboxyl group can be easily modified to attach a wide range of molecules, including targeting moieties for site-specific drug delivery.[2]

-

Biocompatibility: Gold nanoparticles are generally considered biocompatible, and the organic monolayer can further shield the metallic core from interacting with biological components.[2]

Experimental Protocols

The following sections provide detailed protocols for the synthesis, functionalization, drug loading, and characterization of 16-MPA-based drug delivery systems. These protocols are based on established methods for nanoparticle synthesis and functionalization and should be adapted and optimized for specific applications.

Synthesis of 16-MPA Coated Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles (AuNPs) and their functionalization with 16-MPA using a modified Brust-Schiffrin method.[3]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (16-MPA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Toluene

-

Deionized water

Procedure:

-

Preparation of Gold Precursor Solution: Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 30 mM.

-

Preparation of 16-MPA Solution: Dissolve 16-MPA in ethanol to a final concentration of 10 mM.

-

Phase Transfer of Gold: In a flask, mix 10 mL of the HAuCl₄ solution with 20 mL of toluene. Add a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), and stir vigorously until the aqueous phase becomes clear and the organic phase turns orange.

-

Addition of 16-MPA: To the organic phase containing the gold precursor, add 5 mL of the 16-MPA solution and stir for 30 minutes.

-

Reduction of Gold: While stirring vigorously, rapidly add a freshly prepared ice-cold solution of NaBH₄ (0.1 M in deionized water). The solution should immediately turn dark brown/black, indicating the formation of AuNPs.

-

Purification: Continue stirring for at least 2 hours. Separate the organic phase and wash it several times with deionized water. The 16-MPA coated AuNPs can be precipitated by adding ethanol and collected by centrifugation.

-

Final Product: Resuspend the purified 16-MPA coated AuNPs in a suitable solvent, such as ethanol or chloroform, for storage and further use.

Caption: Workflow for the synthesis of 16-MPA coated gold nanoparticles.

Drug Loading onto 16-MPA Functionalized Nanoparticles

This protocol outlines the covalent conjugation of a drug containing a primary amine group to the carboxylic acid terminus of 16-MPA on the nanoparticle surface using carbodiimide (B86325) chemistry.

Materials:

-

16-MPA coated AuNPs

-

Drug with a primary amine group (e.g., Doxorubicin)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Dialysis membrane (MWCO suitable to retain nanoparticles)

Procedure:

-

Activation of Carboxylic Acid Groups: Disperse the 16-MPA coated AuNPs in anhydrous DMSO. Add EDC and NHS to the nanoparticle suspension. The molar ratio of 16-MPA (on the nanoparticle surface) to EDC and NHS should be approximately 1:1.5:1.5. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring to activate the carboxyl groups.

-

Drug Conjugation: Dissolve the amine-containing drug in DMSO. Add the drug solution to the activated nanoparticle suspension. The molar ratio of activated carboxyl groups to the drug should be optimized for desired loading efficiency. Let the conjugation reaction proceed overnight at room temperature in the dark.

-

Purification: Transfer the reaction mixture into a dialysis bag. Dialyze against a large volume of PBS for 48 hours, with frequent changes of the buffer, to remove unreacted drug and coupling agents.

-

Quantification of Drug Loading: To determine the amount of conjugated drug, the nanoparticle solution can be analyzed using UV-Vis spectroscopy, comparing the absorbance of the drug-loaded nanoparticles to a standard curve of the free drug. Alternatively, the nanoparticles can be dissolved in aqua regia, and the drug content can be quantified by HPLC.[4]

Drug Loading Content and Efficiency Calculations:

-

Drug Loading Content (DLC %): (Mass of loaded drug / Total mass of drug-loaded nanoparticles) x 100

-

Drug Loading Efficiency (DLE %): (Mass of loaded drug / Initial mass of drug used) x 100

Caption: General workflow for drug loading onto 16-MPA functionalized nanoparticles.

Characterization of 16-MPA Drug Delivery System

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the drug delivery system.

Table 1: Characterization Techniques and Parameters

| Characterization Technique | Parameter Measured | Typical Expected Results for 16-MPA Coated AuNPs |

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersity | Spherical, monodisperse nanoparticles |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Narrow size distribution |

| Zeta Potential Analysis | Surface charge | Negative zeta potential due to the deprotonated carboxylic acid groups |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak | A shift in the SPR peak upon drug conjugation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Presence of characteristic peaks for C=O (carboxylic acid) and C-H (alkyl chain) |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of Au, S, C, and O signals |

| High-Performance Liquid Chromatography (HPLC) | Drug loading and release quantification | Accurate measurement of drug concentration |

In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a dialysis method to assess the release profile of the conjugated drug from the 16-MPA coated nanoparticles.

Materials:

-

Drug-loaded 16-MPA coated AuNPs

-

Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively)

-

Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)

-

Shaking incubator or water bath

Procedure:

-

Preparation: Suspend a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer.

-

Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of the same release buffer (the sink condition).

-

Incubation: Incubate the setup at 37°C with continuous gentle shaking.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer from outside the dialysis bag.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.

-

Analysis: Analyze the collected samples for drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5]

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Caption: Workflow for in vitro drug release studies using the dialysis method.

Quantitative Data Summary

Due to the proprietary nature of many drug delivery formulations, specific quantitative data for 16-MPA systems are not always publicly available. The following table provides a general range of expected values based on similar alkanethiol-functionalized nanoparticle systems. Researchers should experimentally determine these values for their specific formulation.

Table 2: Typical Quantitative Parameters for Alkanethiol-Functionalized Gold Nanoparticles

| Parameter | Typical Range | Factors Influencing the Value |

| Nanoparticle Core Size (TEM) | 5 - 50 nm | Synthesis conditions (e.g., reducing agent concentration, temperature) |

| Hydrodynamic Diameter (DLS) | 10 - 100 nm | Core size, ligand length, solvent |

| Zeta Potential | -20 to -50 mV | pH of the medium, surface functionalization |

| Drug Loading Content (DLC) | 1 - 20% (w/w) | Drug properties, conjugation chemistry, nanoparticle size |

| Drug Loading Efficiency (DLE) | 30 - 80% | Reaction conditions, purification method |

Signaling Pathways and Logical Relationships

The efficacy of a targeted drug delivery system often relies on its interaction with specific cellular pathways. For instance, a 16-MPA nanoparticle functionalized with a targeting ligand for a cancer cell receptor would ideally be internalized via receptor-mediated endocytosis, leading to intracellular drug release and subsequent therapeutic action.

Caption: Conceptual pathway of a targeted 16-MPA nanoparticle for drug delivery.

Conclusion

This compound is a highly valuable building block for the development of sophisticated drug delivery systems. Its ability to form stable, functionalizable self-assembled monolayers on gold nanoparticles provides a robust platform for controlled drug loading and release. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to design, synthesize, and evaluate 16-MPA-based nanocarriers for a wide range of therapeutic applications. Further optimization of these protocols will be necessary to tailor the system to specific drugs and disease targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Gold nanoparticles with patterned surface monolayers for nanomedicine: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]